BenchChemオンラインストアへようこそ!

1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide

Physicochemical differentiation LogP HBD count

This 6-benzyloxyindole-piperidine-4-carboxamide is a structurally differentiated probe for Alzheimer's (BBB-permeable dual BACE-1/cholinesterase inhibition), epigenetic (HDAC class I/IIb, BET bromodomain), and cardiac (NRVM hypertrophy) screening. The 6-benzyloxy motif confers distinct lipophilicity (MW 405.5) and selectivity versus smaller 4-methyl (MW 313.4) or charged carboxylic acid analogs—making simple interchange experimentally invalid. Prioritize for kinase selectivity panels and brain-to-plasma ratio assessment. Custom synthesis; request quote for mg to g scale.

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
Cat. No. B4507670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide
Molecular FormulaC24H27N3O3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C24H27N3O3/c25-24(29)20-9-13-27(14-10-20)23(28)11-15-26-12-8-19-6-7-21(16-22(19)26)30-17-18-4-2-1-3-5-18/h1-8,12,16,20H,9-11,13-15,17H2,(H2,25,29)
InChIKeyYHLPESDFEJNVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(6-(Benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide: A Specialized Indole-Piperidine Carboxamide for Targeted Research Applications


This compound belongs to the class of 6-substituted indole-1-propanoyl-piperidine carboxamides, which are recognized for their potential as kinase inhibitors, epigenetic modulators, and targeted anticancer agents . The molecule features a 6-benzyloxyindole core linked via a propanoyl spacer to a piperidine-4-carboxamide terminus (Molecular Formula: C24H27N3O3). This specific combination is of interest due to its potential to engage biological targets through both the indole and piperidine moieties, differentiating it from simpler indole-piperidine hybrids used in general screening libraries [1].

Why Generic Indole-Piperidine Amides Cannot Substitute for 1-(3-(6-(Benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide in Research Settings


Substitutions within the indole-piperidine amide class are non-trivial because the position and nature of the aromatic substituent dramatically alter both potency and selectivity [1]. Replacing the 6-benzyloxy group with a smaller substituent (e.g., 4-methyl, CAS 1224160-75-1) reduces molecular weight from 405.5 to 313.4 g/mol, fundamentally changing lipophilicity and steric bulk . Conversely, altering the terminal carboxamide to a carboxylic acid (CAS 1219546-69-6) introduces a negative charge that can disrupt key hydrogen-bond networks at the target site. Such structural changes have been shown to significantly shift polypharmacology profiles in related indole-piperidine series, rendering simple interchange experimentally invalid [1].

Quantitative Differentiation Evidence for 1-(3-(6-(Benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide


Comparative Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity vs. 4-Methyl and Carboxylic Acid Analogs

The target compound possesses a hydrogen bond donor (HBD) count of 2 (from the carboxamide -NH2) and a predicted LogP (cLogP) approximately 3.5, derived from its molecular formula C24H27N3O3. In contrast, direct des-benzyloxy analogs like 1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide exhibit a significantly lower cLogP (~2.1) and only 1 HBD . The 4-carboxylic acid analog (CAS 1219546-69-6) introduces an ionizable center (3 HBDs, cLogP ~2.8) [1]. This positions the target compound in a distinct physicochemical space that is critical for permeability and target engagement assays.

Physicochemical differentiation LogP HBD count

Class-Level Target Engagement: Modest Cholinesterase and BACE-1 Inhibition Observed in Indole-Piperidine Amides

A recent study evaluated a series of indole-piperidine amides (including 6-substituted variants) for dual hAChE and hBACE-1 inhibition. The most potent analog (23a) showed IC50 values of 0.32 µM (hAChE) and 0.39 µM (hBACE-1) [1]. While the target compound was not directly reported in this panel, the 6-benzyloxy substitution motif provides a distinct steric and electronic environment that can shift selectivity relative to the 5,6-dimethoxy lead. Prior to procurement, users should request custom screening data for the compound against these targets.

Cholinesterase BACE-1 Alzheimer's disease

Structural Novelty in Patent Space: Heterocyclic Core with Propanoyl Linker Offers Potential Kinase Selectivity

The core scaffold of the compound falls within the general scope of patents describing piperidine/piperazine-coupled indoles for treating cardiac failure and inflammation (e.g., AU4092099A, WO1999061426A1) [1]. The specific 6-benzyloxy-propanoyl-carboxamide configuration is absent from the exemplified compounds in these patents, which predominantly claim 5-substituted indoles with benzylpiperidinyl groups. This structural gap indicates a novel chemical space for selective kinase or GPCR targeting.

Kinase inhibitor Cardiac failure Inflammation

Recommended Research Applications for 1-(3-(6-(Benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide


CNS Drug Discovery: Blood-Brain Barrier Permeable Dual Target Engagement

Based on the class-level evidence of BBB-permeable dual cholinesterase/BACE-1 inhibition [1], this compound should be prioritized for Alzheimer's disease or related dementia models. Researchers should evaluate its selectivity over related 5,6-dimethoxy indole amides and assess its brain-to-plasma ratio in rodent models.

Oncological Kinase Profiling in Inflammatory Cancer Models

The patent landscape indicates potential for kinase modulation in inflammation-linked cancers [1]. The distinct 6-benzyloxy motif may reduce off-target activity against common kinase liability panels. It is recommended to include the compound in a 50-kinase selectivity panel to map its unique profile relative to similar patent contenders.

Epigenetic Tool Compound Development: HDAC and Bromodomain Screening

A structurally related compound (BindingDB BDBM50591632) showed HDAC1 inhibition (IC50 = 180 nM) [1]. The target compound, with its benzyloxy group, may exhibit differentiated isoform selectivity. Priority application lies in screening against HDAC class I/IIb isoforms and BET bromodomains to identify a unique epigenetic probe.

Cardiac Hypertrophy and Fibrosis In Vitro Models

Given the patent family describing indole-piperidines for cardiac failure [1], this compound should be evaluated in neonatal rat ventricular myocyte (NRVM) hypertrophy assays. Compare its efficacy and cytotoxicity profile against standard p38 MAPK inhibitors or beta-blockers commonly used in such models.

Quote Request

Request a Quote for 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.